molecular formula C21H21N3O4S B2459139 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate CAS No. 851127-14-5

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate

Cat. No. B2459139
CAS RN: 851127-14-5
M. Wt: 411.48
InChI Key: PRRVFVREXMVEMN-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate, also known as TBNPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and biochemical processes. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and neurotransmitter receptors, and changes in neuronal excitability and synaptic transmission. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biochemical and physiological processes. However, this compound also has some limitations, including its complex synthesis method and potential toxicity, which require careful handling and safety precautions.

Future Directions

There are several future directions for research on 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate, including the development of novel analogs with improved efficacy and safety profiles, the identification of its molecular targets and signaling pathways, and the investigation of its potential therapeutic applications in various diseases and disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular and molecular processes.

Synthesis Methods

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 2-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-chloromethylphenylthiourea. The final product is obtained by reacting the resulting intermediate with methyl iodide. The synthesis of this compound is a complex process that requires careful handling and precise control of reaction conditions.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-nitrobenzoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-18(29-15-10-6-5-7-11-15)19(23(22-14)21(2,3)4)28-20(25)16-12-8-9-13-17(16)24(26)27/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRVFVREXMVEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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